molecular formula C16H18N2O B7457874 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide

2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide

Cat. No. B7457874
M. Wt: 254.33 g/mol
InChI Key: VFEOOXFPYMBAHO-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide, also known as DPBA, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects on cells and organisms.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide is not fully understood, but it has been proposed to involve the chelation of zinc ions, the modulation of ion channel activity, and the inhibition of various enzymes. 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to selectively bind to zinc ions with high affinity, which can lead to changes in the structure and function of zinc-dependent proteins. The modulation of ion channel activity by 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide may involve changes in the conformation of the channel or alterations in the lipid environment surrounding the channel. The inhibition of enzymes by 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide may involve the binding of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide to the active site of the enzyme, leading to a decrease in enzymatic activity.
Biochemical and Physiological Effects
2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to have various biochemical and physiological effects on cells and organisms. These effects include the regulation of zinc homeostasis, the modulation of ion channel activity, the inhibition of cancer cell growth, and the induction of apoptosis. 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has several advantages for use in lab experiments, including its small size, high purity, and selective binding to zinc ions. However, 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide.

Future Directions

There are several future directions for research on 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide. These include the identification of additional targets for 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide, the development of more potent and selective 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide analogs, and the investigation of the therapeutic potential of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide in various disease models. The use of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide as a tool for studying the role of zinc in cellular processes and the modulation of ion channel activity is also an area of active research.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-pyridin-1-ylethylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide. The synthesis of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been reported in several scientific publications, and the purity of the final product has been confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in cells, as a modulator of the activity of the transient receptor potential melastatin 8 (TRPM8) ion channel, and as an inhibitor of the growth of cancer cells. The ability of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide to selectively bind to zinc ions has made it a valuable tool for studying the role of zinc in cellular processes such as apoptosis and autophagy. The modulation of TRPM8 activity by 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has potential therapeutic applications in the treatment of pain and inflammation. The inhibition of cancer cell growth by 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been attributed to its ability to induce cell cycle arrest and apoptosis.

properties

IUPAC Name

2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-4-5-15(12(2)10-11)16(19)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEOOXFPYMBAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(C)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide

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